[4-(3,4-Dichlorophenyl)piperazino](phenyl)methanone
Description
4-(3,4-Dichlorophenyl)piperazinomethanone is a piperazine derivative featuring a 3,4-dichlorophenyl group attached to the piperazine nitrogen and a phenyl methanone moiety. Piperazine derivatives are frequently explored in medicinal chemistry due to their ability to modulate neurotransmitter receptors (e.g., serotonin, dopamine) .
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-7-6-14(12-16(15)19)20-8-10-21(11-9-20)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBMUVMKKXUNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dichlorophenyl)piperazinomethanone typically involves the reaction of 3,4-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
S-Alkylation Reactions
The sulfanyl group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. This reaction is typically performed in polar aprotic solvents (e.g., DMF) with a base (e.g., Cs₂CO₃ or NaOAc):
Mechanistic Insight : The sulfanyl group acts as a nucleophile, displacing halides to form thioether linkages. Base deprotonates the -SH group, enhancing nucleophilicity .
a) Ethanol Moiety
The primary alcohol can be oxidized to a ketone or carboxylic acid under standard conditions:
| Reagents/Conditions | Product | Notes | Reference |
|---|---|---|---|
| NaBH₄, ethanol, 45–50°C | Reduction of ketone to ethanol | Reverse reaction | |
| KMnO₄/H₂SO₄, heat | 2-(Triazolylsulfanyl)acetic acid | Theoretical extrapolation |
b) Sulfanyl Group
Controlled oxidation converts the -S- group to sulfoxide (-SO-) or sulfone (-SO₂-):
| Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂O₂, acetic acid, rt | Sulfoxide derivative | Mild conditions | |
| mCPBA, CH₂Cl₂, 0°C | Sulfone derivative | Stronger oxidant |
Cyclization Reactions
The ethanol group participates in intramolecular cyclization, forming heterocycles:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Triethylorthoformate, acetic anhydride, reflux | Thiazolo[3,2-b][1,2,] triazol-6-one | 55% | |
| Hydrazine hydrate, ethanol, reflux | Pyrazol-3-one derivative | 57% |
Mechanism : Acetic anhydride facilitates cyclization by activating carbonyl groups, while hydrazine induces ring contraction .
Esterification and Etherification
The hydroxyl group reacts with acyl chlorides or alkyl halides:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetyl chloride, pyridine, rt | 2-(Triazolylsulfanyl)ethyl acetate | 70–75% | |
| Methyl iodide, K₂CO₃, acetone | 2-(Triazolylsulfanyl)ethyl methyl ether | 65% |
Condensation with Carbonyl Compounds
The ethanol group can be oxidized in situ to an aldehyde, enabling condensation with amines/hydrazines:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Thiosemicarbazide, NaOH, dry ethanol | Pyrazolin-N-thioamide | 77–90% | |
| Hydrazonoyl chloride, Et₃N, CH₃CN | 1,3,4-Thiadiazole derivative | 82% |
Coordination Chemistry
The triazole ring and sulfanyl group act as ligands for metal ions (e.g., Cu²⁺, Ag⁺), forming complexes with potential catalytic or
Scientific Research Applications
Research indicates that compounds similar to 4-(3,4-Dichlorophenyl)piperazino(phenyl)methanone exhibit various biological activities:
- Enzyme Inhibition : These compounds may act as inhibitors of specific enzymes involved in disease processes, such as tyrosinase, which is crucial in melanin biosynthesis. Inhibitors of tyrosinase have potential applications in treating hyperpigmentation disorders and certain types of skin cancer .
- Antimicrobial Activity : Some studies have shown that related piperazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
- Psychoactive Effects : There is ongoing research into the psychoactive properties of piperazine derivatives. The detection of similar compounds in drug user samples indicates their relevance in the context of new psychoactive substances .
Therapeutic Applications
- Dermatological Applications :
- Antimicrobial Treatments :
- Psychoactive Substance Regulation :
Case Study 1: Inhibition of Tyrosinase
A study evaluated a series of piperazine derivatives for their inhibitory effects on tyrosinase from Agaricus bisporus. The most promising compound demonstrated an IC50 value of 1.5 μM, indicating strong potential for therapeutic use in treating hyperpigmentation .
Case Study 2: Antimicrobial Efficacy
Research involving piperazine derivatives showed significant antimicrobial activity against a range of pathogens. For instance, one compound exhibited MIC values below 10 μg/mL against several bacterial strains, suggesting its potential as a new antibiotic candidate .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)piperazinomethanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action include inhibition of enzyme activity or receptor antagonism, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiators include its dichlorophenyl and phenyl methanone substituents. Below is a comparative analysis with structurally related piperazine derivatives:
Table 1: Structural and Physical Property Comparison
| Compound Name | Molecular Formula | Substituents on Piperazine | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 4-(3,4-Dichlorophenyl)piperazinomethanone | C₁₇H₁₅Cl₂N₂O | 3,4-Dichlorophenyl, phenyl methanone | 340.22 | Not reported | Electron-withdrawing Cl groups |
| 4-(4-Methylpiperazino)aniline | C₁₁H₁₇N₃ | 4-Methylpiperazino, aniline | 191.27 | 89–91 | Basic amine, higher solubility |
| 4-(4-Methylpiperazino)benzoic acid | C₁₂H₁₆N₂O₂ | 4-Methylpiperazino, benzoic acid | 220.26 | 270 (dec.) | Acidic carboxyl group |
| (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone | C₂₀H₂₄N₂O₃ | 3,4-Dimethoxyphenyl, 4-methylbenzyl | 340.42 | Not reported | Electron-donating OCH₃ groups |
| (3,4-Dichlorophenyl)piperazine dihydrochloride | C₁₀H₁₂Cl₂N₂·2HCl | 3,4-Dichlorophenyl, HCl salt | 294.04 | Not reported | Enhanced water solubility |
Key Differences and Implications
Substituent Effects: Electron-withdrawing vs. Acid-Base Properties: The benzoic acid derivative exhibits acidic behavior due to its carboxyl group, while the dihydrochloride salt enhances water solubility, a critical factor in drug formulation .
Synthetic Accessibility: The synthesis of piperazine derivatives often involves carbamate intermediates or coupling reactions. For example, describes using triphosgene and DIEA to generate a quinolone-piperazine hybrid , suggesting that the main compound may require similar reagents but adjusted conditions due to steric and electronic effects of the dichlorophenyl group.
Biological Activity: While explicit data for the main compound is lacking, analogs like 4-(4-methylpiperazino)aniline are intermediates in antipsychotic drugs (e.g., aripiprazole).
Research Findings and Gaps
- Synthesis : Piperazine derivatives are typically synthesized via nucleophilic substitution or carbamate formation . The dichlorophenyl group may necessitate protective strategies to avoid side reactions.
- Pharmacological Potential: Chlorinated arylpiperazines often exhibit affinity for 5-HT₁A/2A receptors . However, the methanone group’s role remains unexplored in the provided evidence.
- Data Limitations : Melting points, solubility, and in vitro activity data for the main compound are absent, highlighting the need for further characterization.
Biological Activity
The compound 4-(3,4-Dichlorophenyl)piperazinomethanone, also known as a piperazine derivative, has garnered attention due to its potential biological activities. This article explores its biological effects, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
4-(3,4-Dichlorophenyl)piperazinomethanone is characterized by a piperazine ring substituted with a dichlorophenyl group and a phenylmethanone moiety. Its molecular formula is CHClN\O, and it possesses notable lipophilicity due to the presence of the aromatic rings, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 4-(3,4-Dichlorophenyl)piperazinomethanone exhibit significant antimicrobial properties. A study reported that derivatives of piperazine showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | < 10 μM |
| 2 | S. aureus | < 5 μM |
Anticancer Activity
In vitro studies have demonstrated that piperazine derivatives can inhibit the growth of cancer cell lines. For instance, a compound structurally related to 4-(3,4-Dichlorophenyl)piperazinomethanone showed IC values in low micromolar concentrations against HepG2 liver cancer cells . The proposed mechanism includes the induction of apoptosis and cell cycle arrest.
| Cell Line | IC (μM) |
|---|---|
| HepG2 | 5.0 |
| MCF-7 | 7.5 |
The biological activity of 4-(3,4-Dichlorophenyl)piperazinomethanone is attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : It may act as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis, which is relevant for skin disorders and pigmentation issues .
- Receptor Modulation : The compound may modulate neurotransmitter receptors due to the presence of the piperazine moiety, potentially influencing neurological pathways.
Structure-Activity Relationship (SAR)
The effectiveness of 4-(3,4-Dichlorophenyl)piperazinomethanone can be enhanced by modifying substituents on the aromatic rings. Studies suggest that introducing electronegative groups (e.g., Cl or F) at specific positions increases biological potency .
| Substituent Position | Effect on Activity |
|---|---|
| Para position | Increased potency against cancer cells |
| Meta position | Reduced antibacterial activity |
Case Studies
- Antimicrobial Efficacy : A series of piperazine derivatives were synthesized and tested for antimicrobial activity. Among them, one derivative exhibited superior activity against Mycobacterium tuberculosis, with an MIC of 3.80 μM .
- Anticancer Studies : In a comparative study on various piperazine derivatives, 4-(3,4-Dichlorophenyl)piperazinomethanone showed significant cytotoxicity against HepG2 cells with minimal cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for 4-(3,4-Dichlorophenyl)piperazinomethanone, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution using 3,4-dichlorobenzoyl chloride and N-methylpiperazine. Purification is achieved through flash column chromatography (silica gel, i-hexane/EtOAc = 1:1), yielding 95% purity. Optimize reaction conditions (e.g., stoichiometric ratios, solvent choice) to minimize byproducts .
- Key Parameters : Monitor reaction progress via TLC and confirm purity using HPLC or NMR. Elemental analysis (e.g., C, H, N) ensures structural integrity .
Q. How can researchers validate the structural identity of this compound?
- Analytical Techniques :
- NMR : Assign peaks using - and -NMR. For example, aromatic protons appear at δ 7.2–7.8 ppm, while piperazine carbons resonate at ~50–60 ppm .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Compare calculated vs. experimental values (e.g., C 61.71%, H 4.89%, N 8.00%) .
Q. What safety protocols are essential when handling this compound?
- Precautions : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation. Store in a cool, dry environment away from oxidizers. Dispose via approved chemical waste protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Strategy : Synthesize analogs with substitutions at the dichlorophenyl or piperazino groups. Test bioactivity (e.g., anticholinesterase activity via Ellman’s assay) and correlate with structural features. Molecular docking can predict binding affinities to targets like acetylcholinesterase .
- Example : Replace 3,4-dichlorophenyl with trifluoromethyl or hydroxyl groups to assess electronic effects on enzyme inhibition .
Q. What methodologies resolve contradictions in reported bioactivity data?
- Approach :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, enzyme concentration) across labs.
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) and compare with conflicting studies .
- Meta-Analysis : Pool data from multiple sources and apply statistical models (e.g., ANOVA) to identify outliers .
Q. How can in vitro toxicity be assessed for this compound?
- Methods :
- Cytotoxicity Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) to determine IC.
- Genotoxicity : Perform Ames tests or comet assays to evaluate DNA damage.
- Metabolic Stability : Incubate with liver microsomes and analyze metabolite profiles via LC-MS .
Q. What strategies improve solubility for in vivo studies?
- Options :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
